4-Ethyl-3,5-dimethylphenylboronic acid
Overview
Description
4-Ethyl-3,5-dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C10H15BO2 . It is a useful research intermediate for organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives like 4-Ethyl-3,5-dimethylphenylboronic acid often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3,5-dimethylphenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl and methyl groups .Chemical Reactions Analysis
Boronic acids, including 4-Ethyl-3,5-dimethylphenylboronic acid, are often used as reactants in palladium-catalyzed Suzuki coupling reactions . They can also act as co-extractants in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical And Chemical Properties Analysis
4-Ethyl-3,5-dimethylphenylboronic acid is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a reactant in the Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The reaction is widely applied due to its mild and functional group tolerant reaction conditions .
Protodeboronation
4-Ethyl-3,5-dimethylphenylboronic acid can be used in the protodeboronation of pinacol boronic esters . This is a radical approach that allows for the formal anti-Markovnikov hydromethylation of alkenes .
Synthesis of Indolizidine
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This involves a protodeboronation process using a less nucleophilic lithium complex .
Extraction of Sugars
It can act as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Preparation of Methyl Ester
4-Ethyl-3,5-dimethylphenylboronic acid can be used as a reactant to prepare penultimate methyl ester .
Catalyst in Organic Synthesis
Due to its boronic ester moiety, the compound is often used as a catalyst in various organic synthesis reactions .
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3,5-dimethylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making 4-Ethyl-3,5-dimethylphenylboronic acid a valuable building block in organic synthesis .
Action Environment
The action of 4-Ethyl-3,5-dimethylphenylboronic acid is influenced by environmental factors. The SM coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
(4-ethyl-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFMHZXQGFWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)CC)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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